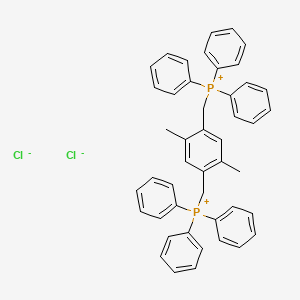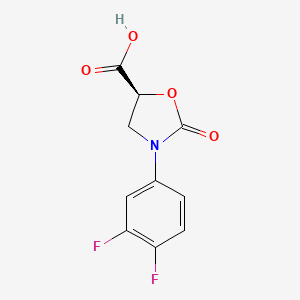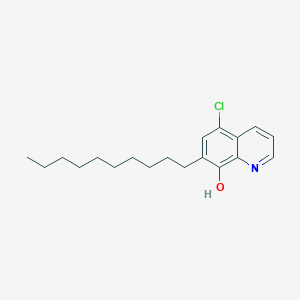
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a nitrophenyl group, a methyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with acetylacetone can yield 1-phenyl-3-methyl-5-pyrazolone.
Nitration: The introduction of the nitro group can be achieved through nitration reactions. For example, nitration of 1-phenyl-3-methyl-5-pyrazolone with nitric acid can introduce the nitro group at the desired position.
Acylation: The final step involves the acylation of the pyrazole derivative to introduce the ethanone group. This can be done using acyl chlorides or anhydrides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes would involve rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. For example, halogenation can introduce halogen atoms into the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Chemical Biology: The compound can be used as a probe to study biological processes. Its derivatives can be tagged with fluorescent or radioactive labels for imaging or tracking purposes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Material Properties: In materials science, the compound’s electronic structure and conjugation can influence its optical and electronic properties. For instance, the presence of the nitro group can affect the compound’s electron-withdrawing ability, impacting its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone: Similar structure but with the nitro group at a different position on the phenyl ring.
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern and functional groups. The combination of the nitrophenyl, methyl, and phenyl groups on the pyrazole ring imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
142055-59-2 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-[3-methyl-5-(2-nitrophenyl)-1-phenylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(13(2)22)18(15-10-6-7-11-16(15)21(23)24)20(19-12)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
BLONEGBCAUDOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
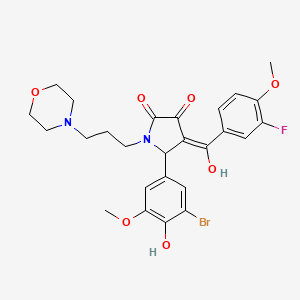
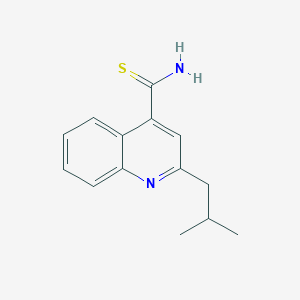
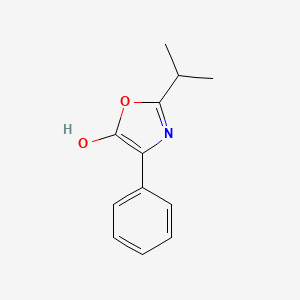

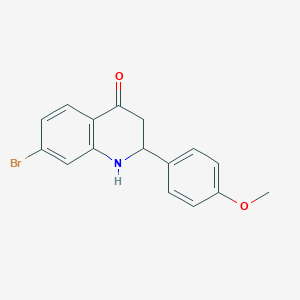
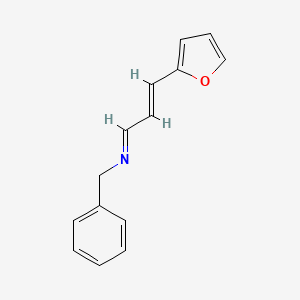
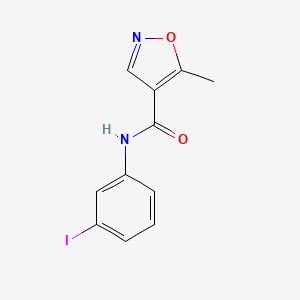
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)
